2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Overview
Description
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring, with a phenyl group attached at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine structure . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized pyrido[4,3-d]pyrimidine derivatives .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
Uniqueness
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of a phenyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;/h1-5,9,14H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIXXIZRXBELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624874 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300552-48-1 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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